molecular formula C19H17N3O4 B2643325 4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-79-2

4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2643325
CAS No.: 898410-79-2
M. Wt: 351.362
InChI Key: YLPDSFJAVQPDSK-UHFFFAOYSA-N
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Description

The compound is likely a complex organic molecule with multiple functional groups. It appears to contain a nitro group (-NO2), an amide group (CONH2), a pyrrole ring, and a quinoline ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Molecular Structure Analysis

The molecule’s structure is likely to be fairly rigid due to the presence of the ring systems. The different functional groups would have different electron densities and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the nitro and amide groups could make the compound soluble in polar solvents .

Scientific Research Applications

Polymorphs and Salts Characterization

Research by Khakhlary and Baruah (2014) on polymorphs and salts of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, revealed differences in packing patterns, hydrogen bonding, and π-interactions across different polymorphs. This study provides insights into the solid-state chemistry of nitro-quinoline derivatives, which may have implications for the development of materials with specific crystallographic properties (Khakhlary & Baruah, 2014).

Oxidation and Chemical Reactivity

Staško et al. (2014) explored the oxidation of quinolone derivatives, highlighting their chemical reactivity and potential for generating nitroxide radicals. Although not directly related, this research underlines the broader reactivity patterns of quinoline derivatives, which might be relevant for designing novel compounds or understanding the metabolism of similar chemical entities (Staško et al., 2014).

Antibacterial Activity

Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating significant antibacterial activity. This suggests that derivatives of pyrroloquinoline might possess useful biological activities, potentially including the compound (Largani et al., 2017).

Anticancer Activity

Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with demonstrated anticancer activity. The presence of nitro groups and the structural complexity of these compounds suggest potential for exploring similar features in other chemical entities for anticancer applications (Hadiyal et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological molecules in the body, but without specific information, it’s impossible to predict exactly what this interaction would be .

Future Directions

The future directions for research on this compound would likely depend on its intended use and how it performs in initial tests or trials. If it shows promise, for example, as a drug, further studies could be done to optimize its structure and efficacy .

Properties

IUPAC Name

4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-4-5-13(9-16(11)22(25)26)19(24)20-15-7-12-3-2-6-21-17(23)10-14(8-15)18(12)21/h4-5,7-9H,2-3,6,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDSFJAVQPDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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